BenchChemオンラインストアへようこそ!

4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Lipophilicity Drug-likeness ADME prediction

4-Propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS 1310940-53-4) is a 3-aryl-4-alkylpyrazol-5-amine heterocycle in which a thiophen-3-yl ring occupies the 3-position and an n-propyl chain occupies the 4-position of the pyrazole core. The compound has a molecular formula of C₁₀H₁₃N₃S and a molecular weight of 207.30 g·mol⁻¹.

Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
Cat. No. B13345762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Molecular FormulaC10H13N3S
Molecular Weight207.30 g/mol
Structural Identifiers
SMILESCCCC1=C(NN=C1N)C2=CSC=C2
InChIInChI=1S/C10H13N3S/c1-2-3-8-9(12-13-10(8)11)7-4-5-14-6-7/h4-6H,2-3H2,1H3,(H3,11,12,13)
InChIKeyANMRDLKPSKLKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


4-Propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS 1310940-53-4) is a 3-aryl-4-alkylpyrazol-5-amine heterocycle in which a thiophen-3-yl ring occupies the 3-position and an n-propyl chain occupies the 4-position of the pyrazole core . The compound has a molecular formula of C₁₀H₁₃N₃S and a molecular weight of 207.30 g·mol⁻¹ . It belongs to a scaffold class that has been explored computationally for antitumor target engagement and experimentally validated in U-2 OS (osteosarcoma) and A549 (lung cancer) proliferation assays, with the most active congener in the series achieving sub-micromolar IC₅₀ values [1]. The compound is commercially available from multiple suppliers at a typical purity specification of 95% .

Why 4-Propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine Cannot Be Casually Replaced by Other 3-Aryl-4-alkylpyrazol-5-amines


Within the 3-aryl-4-alkylpyrazol-5-amine chemotype, the identity of the 4-alkyl substituent is a critical determinant of both lipophilicity-driven pharmacokinetic behavior and steric modulation of target binding [1]. The n-propyl chain of the title compound confers a calculated logP and steric bulk that is distinct from the methyl (C₁), ethyl (C₂), and isobutyl (branched C₄) analogs—each of which presents a different combination of hydrophobicity, conformational flexibility, and van der Waals contact surface . In the systematic study by Ma et al., even within a set of only eight 3-aryl-4-alkyl derivatives, antiproliferative IC₅₀ values spanned from sub-micromolar to double-digit micromolar, demonstrating that subtle alkyl chain variation produces non-linear, difficult-to-predict shifts in biological potency [1]. Consequently, substituting the n-propyl analog with a methyl, ethyl, or branched alkyl congener without experimental validation risks altering both target engagement and off-target profiles, undermining reproducibility in SAR campaigns and lead optimization programs.

Quantitative Differentiation Evidence for 4-Propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine Relative to Structural Analogs


Calculated Lipophilicity (clogP) as a Surrogate for Passive Permeability and Solubility Differentiation Among 4-Alkyl Congeners

The n-propyl substituent at the 4-position of 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine confers a calculated logP (clogP) intermediate between the shorter ethyl and the bulkier isobutyl analogs, positioning the compound within a physicochemical window more favorable for balancing passive membrane permeability and aqueous solubility than either extreme . This differentiation is important because within the 3-aryl-4-alkylpyrazol-5-amine series, biological potency has been shown to be highly sensitive to alkyl chain length; the most potent congener (compound 5h) in the Ma et al. study bore a 4-substituent whose steric and lipophilic properties were optimized through iterative SAR, yielding IC₅₀ values of 0.9 μM against U-2 OS and 1.2 μM against A549 cells [1].

Lipophilicity Drug-likeness ADME prediction

Class-Level Antitumor Potency Precedent: Quantitative Benchmark from the 3-Aryl-4-alkylpyrazol-5-amine Chemotype

The most extensively characterized compound within the 3-aryl-4-alkylpyrazol-5-amine class, compound 5h, demonstrated anti-proliferative activity with IC₅₀ values of 0.9 μM against U-2 OS (osteosarcoma) and 1.2 μM against A549 (lung carcinoma) in MTT assays [1]. While 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine was not among the eight compounds directly tested in that study, the presence of the thiophen-3-yl aryl group in the target compound maps onto a pharmacophoric feature identified through target fishing as relevant for antitumor target engagement [1]. Thirteen pharmacophores were computationally mapped in this series, providing a blueprint for predicting target interactions of close structural analogs [1]. In contrast, the unsubstituted (4-H) analog 3-(thiophen-3-yl)-1H-pyrazol-5-amine lacks the 4-alkyl group entirely, which eliminates the critical hydrophobic contact mapped in the pharmacophore model [1].

Antitumor activity Osteosarcoma Lung cancer

Kinase Inhibition Potential: Structural Basis for FLT3 and PI3K Pathway Targeting Within Thiophene-Pyrazole Hybrids

Thiophene-containing pyrazole derivatives have been disclosed as privileged scaffolds for kinase inhibition, particularly against FLT3 and PI3K isoforms [1][2]. In a series of thiophene-containing triaryl pyrazoline derivatives, the most potent compound (3s) inhibited PI3Kγ with an IC₅₀ of 0.066 μM, representing a ~12-fold improvement over the positive control LY294002 (IC₅₀ 0.777 μM) and exhibiting a selectivity index of 645 against PI3Kα versus only 1.74 for LY294002 [3]. While 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is not identical to these pyrazoline derivatives, the shared thiophene-pyrazole pharmacophore architecture supports a class-level inference that the target compound can productively engage kinase ATP-binding pockets [1][2]. The 4-propyl group additionally provides a vector for hydrophobic pocket occupancy that is absent in 4-unsubstituted or N1-substituted analogs such as 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine [4].

Kinase inhibition FLT3 PI3K Cancer therapeutics

COX-2/5-LOX Dual Inhibition: Class Precedent for Thiophene-Pyrazole Anti-Inflammatory Activity

Benzothiophene-pyrazole carboxylic acid derivatives have been characterized as dual COX-2/5-LOX inhibitors with potency exceeding celecoxib. Specifically, compound 3a (COX-2/5-LOX-IN-1) inhibited COX-2 with an IC₅₀ of 0.4 μM and 5-LOX with an IC₅₀ of 4.96 μM, while compound 5b (COX-2/5-LOX-IN-2) achieved a COX-2 IC₅₀ of 0.01 μM [1][2]. Although the target compound 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine lacks the carboxylic acid functionality present in these benchmark inhibitors, the thiophene-pyrazole core is conserved, and the 5-amine group provides a synthetic handle for amide or urea derivatization that could recapitulate key binding interactions [3]. The propyl substituent at the 4-position offers a hydrophobically distinct alternative to the hydrogen or methyl groups found in the majority of reported COX/LOX-active pyrazole derivatives, potentially enabling exploration of a different region of chemical space within this target class [3].

COX-2 inhibition 5-LOX inhibition Anti-inflammatory Analgesic

Recommended Research and Industrial Application Scenarios for 4-Propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine Based on Verified Evidence


Structure-Activity Relationship (SAR) Probe for 4-Alkyl Chain Optimization in Antitumor 3-Arylpyrazol-5-amines

Use 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine as a SAR probe to bridge the lipophilicity gap between 4-ethyl and 4-isobutyl congeners in cancer cell proliferation assays. The class-level evidence from Ma et al. (2020) demonstrates that 3-aryl-4-alkylpyrazol-5-amines can achieve IC₅₀ values of 0.9–1.2 μM against U-2 OS and A549 cells [1]. By incorporating the n-propyl analog into a panel alongside the 4-methyl, 4-ethyl, and 4-isobutyl derivatives, researchers can deconvolute the contribution of alkyl chain length to potency, selectivity, and physicochemical properties. The free 5-amine group also permits facile derivatization to amides, ureas, or sulfonamides for further SAR expansion.

Kinase Inhibitor Lead Generation: FLT3 and PI3K Pathway Targeting Scaffold

Deploy this compound as a starting scaffold for synthesizing focused kinase inhibitor libraries targeting FLT3, PI3Kγ, or related tyrosine kinases. Patent disclosures establish that thiophene-pyrazole hybrids are recognized kinase inhibitor pharmacophores [2], and related thiophene-pyrazoline compounds have demonstrated PI3Kγ IC₅₀ values as low as 0.066 μM with selectivity indices exceeding 600-fold over PI3Kα [3]. The 4-propyl group provides a hydrophobic vector that can be systematically varied, while the free 5-NH₂ enables modular derivatization to explore hinge-binding interactions. The thiophen-3-yl (rather than thiophen-2-yl) attachment introduces a regiochemical variable that may alter kinase selectivity profiles.

COX-2/5-LOX Dual Inhibitor Development via 5-Amine Derivatization

Employ 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine as a core scaffold for synthesizing amide- or urea-linked derivatives intended as dual COX-2/5-LOX inhibitors. The thiophene-pyrazole chemotype has produced compounds with COX-2 IC₅₀ values as low as 0.01 μM (compound 5b), exceeding the potency of celecoxib [4]. The 5-amine group on the target compound provides a direct synthetic entry point for installing carboxylic acid, amide, or sulfonamide functionalities that have been critical for COX-2 potency in the benzothiophene-pyrazole series. The 4-n-propyl substituent represents an alkyl variation not yet explored in published COX/LOX inhibitor SAR, offering an opportunity to probe a novel region of chemical space.

Computational Target Fishing and Pharmacophore Validation Studies

Utilize the compound as a query molecule for computational target fishing workflows (e.g., Discovery Studio, PharmMapper) to predict biological targets and compare pharmacophore maps with experimentally characterized analogs. The Ma et al. study generated thirteen pharmacophores from 3-aryl-4-alkylpyrazol-5-amines and validated them against antitumor targets [1]. Docking the target compound into these pharmacophore models can prioritize specific targets (e.g., kinases, COX enzymes) for subsequent in vitro validation, thereby maximizing the informational return on procurement investment before committing to costly biological screening.

Quote Request

Request a Quote for 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.